1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone serves as a precursor in the synthesis of various organic compounds, including 2,4,5-trisubstituted-1H-imidazoles. These compounds are synthesized starting from various aromatic acetic acids through Friedel–Crafts acylation, leading to ethanone derivatives. These derivatives are then subjected to further chemical transformations, such as microwave irradiation, to obtain target compounds. The synthesized compounds undergo biological screening for their antibacterial and antifungal actions, revealing potential applications in addressing microbial infections (Sawant, Patil, & Baravkar, 2011).
Antimicrobial Activity Studies
Another study focused on the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and its antimicrobial activity. The compound was synthesized through a series of chemical reactions involving 1-chloro-4-(p-tolyloxy)benzene and 1-(4-hydroxy phenyl)-ethanone, among other reactants. The synthesized compound was then evaluated for its antimicrobial activity against various bacterial strains, showcasing its potential use in developing new antimicrobial agents (Dave et al., 2013).
Physical Property Analysis
The compound also finds application in the study of physical properties of organic compounds, such as in the investigation of binary mixtures of some aromatic ketones with N-Methyl-acetamide. Through measurements of speed of sound and density, the study aims to understand the nature of binary interactions in these mixtures, contributing to the broader knowledge of solution chemistry and molecular interactions (Tangeda & Nallani, 2005).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. A synthesized compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was evaluated for its ability to inhibit corrosion of mild steel in a hydrochloric acid environment. The study combined experimental methods with quantum chemical calculations to establish the compound's efficiency and mode of action, highlighting its application in materials science and engineering (Jawad et al., 2020).
Future Directions
properties
IUPAC Name |
1-(2-chloro-4-methylsulfanylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNUKOPZVCGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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